Fmoc-D-Cys(Mbzl)-OH
Description
Role of Thiol Side Chain Reactivity in Bioconjugation and Folding
The thiol group of cysteine is a potent nucleophile, and its reactivity is the cornerstone of many biological functions and biotechnological applications. In proteins, the most common reaction of cysteine is its oxidation to form a disulfide bond with another cysteine residue, creating cystine. These disulfide bridges are vital for stabilizing the tertiary and quaternary structures of many proteins, effectively locking them into their biologically active conformations. issuu.com
Beyond structural stabilization, the thiol side chain's reactivity is harnessed in bioconjugation. This process involves the chemical attachment of molecules, such as drugs, imaging agents, or polymers, to a peptide or protein. The cysteine thiol is an ideal target for selective modification, allowing for the creation of precisely engineered biomolecules like antibody-drug conjugates (ADCs) for targeted cancer therapy or PEGylated proteins for improved pharmacokinetic profiles. rsc.org
Challenges in Cysteine-Containing Peptide Synthesis
While the reactivity of cysteine is a significant asset, it also presents substantial challenges during chemical peptide synthesis. rsc.org The unprotected thiol group is susceptible to a range of undesirable side reactions, including oxidation and alkylation. rsc.org Therefore, effective protection of the thiol side chain is crucial for the successful synthesis of cysteine-containing peptides. rsc.org
For peptides containing multiple cysteine residues, a primary challenge is controlling the formation of disulfide bonds to ensure the correct connectivity. rsc.org The synthesis of proteins like insulin (B600854) or oxytocin, which have specific disulfide bridge patterns, requires an orthogonal protection strategy. rsc.org This involves using different classes of thiol-protecting groups that can be removed selectively under distinct chemical conditions. For instance, an acid-labile group like trityl (Trt) might be used alongside a base-labile or photolabile group, allowing for the stepwise and controlled formation of each disulfide bond in the correct sequence. issuu.com The Mbzl group is considered more stable than Trt during the repetitive acid treatments that might occur in some synthesis protocols. bachem.com
A significant hurdle in peptide synthesis, particularly when using the Fmoc/tBu strategy, is the risk of racemization at the α-carbon of the amino acid residue, especially for C-terminal cysteine. rsc.org This process, where the L- or D-configuration of the amino acid is scrambled, is facilitated by the basic conditions (typically piperidine) used for Fmoc group removal. rsc.orgnih.gov The acidity of the α-proton of cysteine makes it particularly prone to abstraction, leading to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a loss of stereochemical integrity. nih.gov Research has shown that the choice of thiol-protecting group can influence the rate of racemization. For example, in one study, a peptide synthesized with a C-terminal Cys(Trt) residue showed 23% racemization after 6 hours of treatment with 20% piperidine (B6355638). nih.gov
The conditions of SPPS, especially the repeated cycles of deprotection and coupling, can lead to various side reactions involving cysteine residues. The choice of protecting groups and cleavage conditions is critical to minimize these unwanted outcomes.
A well-documented side reaction during Fmoc-based SPPS is the formation of 3-(1-piperidinyl)alanine at cysteine residues. rsc.org This occurs via a β-elimination of the protected thiol group, prompted by the piperidine base used for Fmoc deprotection, to form a dehydroalanine (B155165) (Dha) intermediate. Subsequently, this reactive intermediate undergoes a Michael addition reaction with piperidine, leading to the irreversible formation of the undesired by-product. This side reaction is particularly problematic for C-terminal cysteine residues. rsc.org The stability of the S-protecting group is a key factor in mitigating this issue.
Challenges in Cysteine-Containing Peptide Synthesis
Side Reactions in Solid-Phase Peptide Synthesis (SPPS)
Aspartimide Formation
A significant challenge in peptide synthesis utilizing the Fmoc strategy is the formation of aspartimide. nih.gov This undesirable side reaction occurs when a peptide sequence containing an aspartic acid (Asp) residue is exposed to the basic conditions, such as piperidine, used to remove the Fmoc protecting group. nih.gov The reaction involves the nitrogen atom of the amino acid following the Asp residue attacking the side-chain carbonyl group of Asp, leading to a cyclic succinimide (B58015) intermediate known as an aspartimide.
This rearrangement is particularly problematic because the aspartimide ring can be subsequently opened by nucleophiles, including water or piperidine, leading to a mixture of by-products. nih.gov These include the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding D-isomers, which are often exceptionally difficult or impossible to separate from the target peptide using standard purification techniques like RP-HPLC. nih.govsigmaaldrich.com The formation of these impurities compromises the purity and yield of the final peptide.
The propensity for aspartimide formation is highly dependent on the amino acid sequence. nih.gov Sequences where aspartic acid is followed by small, unhindered amino acids are especially susceptible.
Table 1: Peptide Sequences Prone to Aspartimide Formation
| Dipeptide Sequence | Susceptibility |
|---|---|
| -Asp-Gly- | Very High |
| -Asp-Asn- | High |
| -Asp-Asp- | High |
| -Asp-Arg- | Moderate |
| -Asp-Cys- | Moderate |
| -Asp-Thr- | Moderate |
Data sourced from research on common side reactions in Fmoc chemistry. nih.gov
To address this issue, researchers have developed various strategies, such as adding acidic modifiers to the piperidine deprotection solution or employing sterically bulky protecting groups on the aspartic acid side chain to hinder the initial cyclization reaction. biotage.comresearchgate.net In the most challenging cases, such as -Asp-Gly- sequences, backbone protection strategies have been implemented to completely prevent the side reaction. nih.gov
Historical Context of Cysteine Protecting Groups in Peptide Synthesis
The unique reactivity of the cysteine thiol (sulfhydryl) group necessitates its protection during peptide synthesis to prevent a range of unwanted side reactions, most notably oxidation to form disulfide bridges. springernature.combachem.com The history of cysteine protection is intertwined with the evolution of peptide synthesis itself.
In the early era of peptide chemistry, which was dominated by the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the benzyl (B1604629) (Bzl) group was a common choice for protecting the cysteine thiol. researchgate.net The Bzl group is stable under the acidic conditions used for the repeated removal of the N-terminal Boc group. However, its own removal required harsh and often hazardous reagents, such as hydrogen fluoride (B91410) (HF) or sodium in liquid ammonia. bachem.com
The demand for milder deprotection conditions and more complex peptide designs spurred the development of a diverse arsenal (B13267) of over 60 different cysteine protecting groups. researchgate.netrsc.org Among these was the 4-methoxybenzyl (Mbzl) group. The addition of the methoxy (B1213986) group to the benzyl ring makes the Mbzl group more susceptible to acid cleavage than the unsubstituted Bzl group. bachem.com This tuning of reactivity made it highly compatible with the Boc/Bzl strategy, as it remained stable during the repetitive TFA treatments for Boc removal but could be cleaved during the final HF deprotection step. bachem.com
Evolution of Orthogonal Protecting Group Strategies
A pivotal advancement in chemical synthesis was the development of orthogonal protecting group strategies. jocpr.com Orthogonality refers to the use of two or more protecting groups in a single molecule that can be removed under completely different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. iris-biotech.defiveable.me This concept is fundamental to the synthesis of complex molecules like peptides, enabling precise control over the construction of the molecular architecture. springernature.comfiveable.me
The original solid-phase peptide synthesis method, the Merrifield strategy, used the Boc group for temporary N-terminal protection and benzyl-based groups for permanent side-chain protection. researchgate.net This system is not truly orthogonal because both types of groups are removed by acidic reagents, relying on a difference in reaction kinetics rather than a difference in reaction mechanism. researchgate.net
Table 2: Comparison of Major Orthogonal Protection Strategies in SPPS
| Strategy | N-α Protection | Side-Chain Protection | N-α Deprotection Reagent | Final Cleavage/Deprotection | Orthogonality Level |
|---|---|---|---|---|---|
| Boc/Bzl | Boc | Benzyl (Bzl) ethers/esters | Trifluoroacetic Acid (TFA) | Hydrogen Fluoride (HF) | Partial (Both acid-labile) |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu) ethers/esters | Piperidine (Base) | Trifluoroacetic Acid (TFA) | High (Base vs. Acid) |
This table contrasts the two most common orthogonal strategies in solid-phase peptide synthesis. iris-biotech.deresearchgate.net
Overview of Fmoc-D-Cys(Mbzl)-OH as a Building Block in Peptide Synthesis
The compound this compound is a specialized building block that combines elements from different protection strategies. The use of the base-labile Fmoc group positions it for use in modern Fmoc-based SPPS. nih.gov However, the choice of the Mbzl group for the cysteine side chain is distinctive.
As established, the Mbzl group is stable to the repetitive basic treatments used for Fmoc removal. bachem.com Crucially, it is also stable to the standard final cleavage cocktail of TFA that is used to release the peptide from the resin and remove tBu-based side-chain protecting groups. bachem.comiris-biotech.de This means that when this compound is incorporated into a peptide using a standard Fmoc/tBu protocol, the final product after TFA cleavage is a peptide where the D-cysteine residue remains S-protected with the Mbzl group.
This makes the Mbzl group a "super-stable" or uniquely orthogonal protecting group within the Fmoc framework. Its removal requires a separate, more rigorous deprotection step, such as treatment with a very strong acid like HF, which is not typically part of the Fmoc-SPPS workflow. bachem.com Therefore, this compound is not intended for the routine synthesis of peptides containing a free cysteine. Instead, it is a strategic choice for applications where the cysteine thiol must remain masked after the initial synthesis and purification. This allows for subsequent, site-specific chemical modifications on the fully assembled peptide, such as selective ligation or the controlled formation of a specific disulfide bond in a complex, multi-cysteine peptide.
Table 3: Properties of this compound Components
| Component | Role | Deprotection Condition | Lability Class |
|---|---|---|---|
| Fmoc | Temporary N-α-amino protection | Base (e.g., 20% Piperidine in DMF) | Base-labile |
| D-Cys | Amino acid backbone and side chain | - | - |
| Mbzl | "Permanent" side-chain thiol protection | Strong Acid (e.g., HF) | Acid-labile (very strong acid) |
This table summarizes the protecting groups of this compound and their distinct removal conditions, highlighting their orthogonality. nih.govbachem.com
Compound Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| Acm | Acetamidomethyl |
| Boc | tert-Butyloxycarbonyl |
| Bzl | Benzyl |
| D-Cysteine (D-Cys) | (R)-2-amino-3-mercaptopropanoic acid |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) |
| HOBt | Hydroxybenzotriazole |
| Mbzl | 4-Methoxybenzyl |
| Mmt | Methoxytrityl |
| Mob | p-Methoxybenzyl |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic acid |
| Trt | Trityl (Triphenylmethyl) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBTXFHTQYWCZ-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145111 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200354-41-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Methodologies for Fmoc D Cys Mbzl Oh Incorporation
Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Fmoc-D-Cys(Mbzl)-OH.nih.govacs.org
This compound is primarily utilized within the framework of SPPS. The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the amino terminus, while the S-(4-methylbenzyl) (Mbzl) group offers semi-permanent protection for the cysteine thiol side chain. issuu.com
The most prevalent SPPS method is the Fmoc/tert-butyl (tBu) strategy, which relies on an orthogonal protection scheme. wikipedia.orgiris-biotech.de In this approach, the base-labile Fmoc group is removed at each cycle with a piperidine (B6355638) solution, while the acid-labile side-chain protecting groups (like tBu) and the resin linker are cleaved simultaneously at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA). wikipedia.orgiris-biotech.de
The S-Mbzl group of this compound is stable to the basic conditions required for Fmoc group removal. However, unlike standard tBu-based protecting groups, the Mbzl group is generally stable to TFA. peptide.comthermofisher.com Its removal requires harsher conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), which are not standard in the Fmoc/tBu protocol. peptide.combachem.com This property makes this compound a specialized reagent within the Fmoc/tBu framework, typically reserved for syntheses where its unique stability is required, such as in the preparation of peptides with multiple disulfide bonds requiring selective, orthogonal deprotection schemes. peptide.com
The alternative major SPPS strategy is the Boc/benzyl (B1604629) (Bzl) approach. wikipedia.org This method uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed by moderate TFA treatment at each step. peptide.com Permanent side-chain protecting groups, often benzyl-based like Mbzl, are employed and are removed concurrently with peptide cleavage from the resin using a very strong acid, such as HF. wikipedia.orgpeptide.com
The S-Mbzl protecting group is highly compatible with the Boc/Bzl strategy. bachem.com It is robust enough to withstand the repeated TFA treatments necessary for Boc deprotection during the synthesis cycles. peptide.combachem.com For this reason, S-Mbzl protected cysteine is more traditionally associated with Boc/Bzl SPPS than with the Fmoc/tBu strategy. peptide.combachem.com
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection | 20-50% Piperidine in DMF wikipedia.org | ~50% TFA in DCM peptide.com |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, Mbzl) |
| Final Cleavage | High-concentration TFA researchgate.net | Anhydrous HF wikipedia.orgresearchgate.net |
| S-Mbzl Compatibility | Stable to Fmoc deprotection; stable to final TFA cleavage, requiring a separate, harsh deprotection step (e.g., HF). peptide.combachem.com | Stable to Boc deprotection; cleaved during final HF treatment. peptide.combachem.com |
| Orthogonality | Fully orthogonal system. iris-biotech.de | Not fully orthogonal as both protecting groups are acid-labile, relying on differential lability. peptide.com |
The formation of a peptide bond requires the activation of the Cα-carboxyl group of the incoming amino acid. Several classes of coupling reagents are available for this purpose. researchgate.net
Carbodiimides : Reagents like N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, can mediate the coupling. peptide.comsigmaaldrich.com
Phosphonium (B103445) Salts : (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and (benzotriazolyloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient coupling reagents. nih.govcapes.gov.br
Aminium/Uronium Salts : Reagents like HBTU, TBTU, and HATU are widely used for rapid and efficient couplings, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). nih.govpeptide.comcapes.gov.br
For Fmoc-cysteine derivatives, the choice of coupling conditions is critical due to the risk of racemization. nih.gov Base-mediated methods using aminium/uronium or phosphonium reagents can lead to significant racemization. sigmaaldrich.comnih.gov Therefore, specific conditions that minimize this side reaction are strongly recommended.
Cysteine derivatives are particularly susceptible to base-catalyzed racemization during the activation and coupling steps. bachem.comnih.gov Studies have shown that standard coupling protocols using strong tertiary amines like DIEA or N-methylmorpholine (NMM) can result in unacceptably high levels of the D-epimer when incorporating an L-cysteine, and vice-versa. nih.govcapes.gov.br Several strategies have been developed to suppress this side reaction:
Avoid Preactivation : When using phosphonium or aminium salt reagents, omitting the preactivation step can reduce racemization levels by a factor of 6- to 7-fold. nih.govcapes.gov.br
Use of Weaker Bases : Replacing strong bases like DIEA with a weaker base such as 2,4,6-trimethylpyridine (B116444) (TMP, collidine) significantly reduces the extent of racemization. nih.govcapes.gov.br
Carbodiimide (B86325) Methods : Coupling with DIC in the presence of HOBt or HOAt is a safer method with minimal racemization. nih.gov
Solvent Choice : Using less polar solvent mixtures, such as dichloromethane-DMF (1:1), can also help to lower racemization rates compared to neat DMF. nih.govcapes.gov.br
| Coupling Method | Base | Preactivation | Racemization Level |
|---|---|---|---|
| HBTU/HOBt | DIEA | 5 minutes | High (5-33%) nih.govcapes.gov.br |
| HBTU/HOBt | TMP | None | Low (<1%) nih.govcapes.gov.br |
| DIC/HOBt | - | 5 minutes | Low (<1%) nih.gov |
| Preformed Pfp Esters | - | N/A | Low (<1%) nih.gov |
When a peptide sequence requires a C-terminal cysteine, standard anchoring of the Nα-protected, S-protected cysteine to the resin via its carboxyl group can be problematic. nih.govresearchgate.net This process is often associated with low yields, an increased risk of racemization during esterification to the resin, and the potential for a side reaction during subsequent Fmoc-deprotection steps that converts the C-terminal residue to a 3-(1-piperidinyl)alanine derivative. nih.govpeptide.comresearchgate.net
To circumvent these issues, side-chain anchoring strategies have been developed. acs.orgnih.govcsic.es In this approach, the cysteine residue is attached to the solid support through its side-chain thiol group. researchgate.netcsic.es This leaves the Cα-carboxyl group protected (e.g., as a tert-butyl ester) during chain elongation. researchgate.net Linkers such as the xanthenyl (XAL) type have been successfully used for this purpose, allowing for racemization-free anchoring and preventing the formation of piperidinylalanine adducts. nih.govresearchgate.net The final peptide acid is released from the support using a TFA-based cleavage cocktail. researchgate.net
Minimizing Racemization during Coupling
Protecting Group Chemistry of the S-(4-Methylbenzyl) (Mbzl) Moiety.nih.govcsic.es
The S-(4-methylbenzyl) group is a benzyl-type protecting group used for the thiol functional group of cysteine. bachem.com Its chemical properties, particularly its stability under various conditions encountered during peptide synthesis, define its applications.
The key characteristic of the Mbzl group is its high stability to acids. peptide.com It is significantly more stable towards repeated treatments with TFA than other groups like S-trityl (Trt). peptide.combachem.com This stability makes it ideal for the Boc/Bzl synthesis strategy, where the Nα-Boc group is removed with TFA in every cycle. bachem.com
The Mbzl group is also stable to the basic conditions (e.g., piperidine) used for Fmoc removal in Fmoc-based SPPS. However, its removal requires very strong acids, most commonly anhydrous HF or trifluoromethanesulfonic acid (TFMSA). bachem.comgoogle.com It is not efficiently cleaved by the standard TFA cocktails used to cleave peptides from the resin in the Fmoc/tBu strategy. peptide.com This orthogonality to TFA-labile groups (like tBu, Trt, Mmt) allows the Mbzl group to be used in complex syntheses requiring sequential disulfide bond formation. peptide.comsigmaaldrich-jp.com For instance, one pair of cysteines can be protected with a TFA-labile group like Mmt and another with the HF-labile Mbzl group, allowing for controlled, stepwise deprotection and oxidation. sigmaaldrich-jp.com
| Property | Description |
|---|---|
| Chemical Structure | Benzyl group with a methyl substituent at the 4-position of the phenyl ring. |
| Stability to Base | Stable to piperidine, compatible with Fmoc deprotection. |
| Stability to Acid | Stable to repeated treatments with TFA. peptide.combachem.com |
| Cleavage Conditions | Requires strong acids like anhydrous HF or TFMSA. peptide.combachem.comgoogle.com |
| Primary Application | Boc/Bzl SPPS. peptide.combachem.com Orthogonal protection schemes in Fmoc SPPS for multi-disulfide peptides. peptide.comsigmaaldrich-jp.com |
| Orthogonality | Orthogonal to acid-labile groups like Trt, Mmt, tBu and base-labile Fmoc group. iris-biotech.denih.gov |
Orthogonality to Other Protecting Groups
The concept of orthogonality is fundamental in complex peptide synthesis, allowing for the selective removal of one protecting group in the presence of others without affecting them. iris-biotech.deorganic-chemistry.org The Mbzl group of this compound is a key player in achieving such selectivity. It is stable under the basic conditions used to remove the Fmoc group (typically piperidine in DMF) and also withstands the acidic conditions required to cleave many other side-chain protecting groups like tert-butyl (tBu). iris-biotech.debachem.com
This orthogonality is crucial in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. bachem.comresearchgate.net For instance, in Fmoc/tBu-based SPPS, the Mbzl group remains intact during the entire chain elongation process, where the Fmoc group is repeatedly cleaved. iris-biotech.debachem.com It is also compatible with other protecting groups that are removed under different conditions, such as the acid-labile Mmt or the photolabile oNBS groups. bachem.com This allows for the synthesis of complex peptides with multiple disulfide bonds, where different cysteine residues can be deprotected sequentially. bachem.com
The following table summarizes the orthogonality of the Mbzl group with other common protecting groups used in peptide synthesis.
| Protecting Group | Typical Cleavage Condition | Stability of Mbzl Group | Orthogonal |
| Fmoc | 20% Piperidine in DMF | Stable | Yes |
| Boc | TFA | Stable google.comgoogle.com | Yes |
| tBu | TFA | Stable | Yes |
| Trt | TFA / Scavengers | Stable | Yes |
| Acm | Hg(OAc)₂, I₂ rsc.org | Stable | Yes |
| Alloc | Pd(0) | Stable ub.edu | Yes |
This table provides a general overview. Specific reaction conditions and peptide sequences can influence stability.
Cleavage Mechanisms and Conditions of Mbzl
The removal of the Mbzl group from the cysteine thiol is typically achieved under strong acidic conditions, a process known as acidolysis. organic-chemistry.org
In the context of Boc/Bzl solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the removal of side-chain protecting groups are often accomplished simultaneously using strong acids like anhydrous hydrogen fluoride (HF). bachem.com The Mbzl group is labile to HF, typically used at temperatures between -5°C and 0°C. google.comgoogle.com The mechanism involves the protonation of the ether oxygen of the p-methoxybenzyl group, followed by the cleavage of the carbon-sulfur bond to release the free thiol and the p-methoxybenzyl cation. The presence of scavengers, such as anisole (B1667542) or thioanisole (B89551), is crucial to trap the highly reactive carbocation and prevent side reactions, like the re-alkylation of the deprotected cysteine or other sensitive residues like tryptophan. rsc.org
A key advantage of the Mbzl group, particularly in the context of Boc-based SPPS, is its stability towards repetitive treatments with trifluoroacetic acid (TFA). google.comgoogle.com While the Boc group is readily cleaved by TFA, the Mbzl group remains largely intact, allowing for the selective deprotection of the N-terminus during each coupling cycle without premature deprotection of the cysteine side chain. bachem.com This stability is attributed to the electron-donating methoxy (B1213986) group on the benzyl ring, which, while making the group more acid-labile than the unsubstituted benzyl group, still requires stronger acidic conditions than those typically used for Boc removal for efficient cleavage. chem-station.com However, it is important to note that prolonged exposure or elevated temperatures during TFA treatment can lead to partial cleavage of the Mbzl group. google.com
The following table details the cleavage conditions for the Mbzl group and its stability towards TFA.
| Reagent | Conditions | Effect on Mbzl Group | Application |
| HF | Anhydrous, with scavengers (e.g., anisole) | Cleavage | Final deprotection in Boc/Bzl SPPS |
| TFA | Neat or in DCM | Stable under standard conditions | N-terminal Boc deprotection |
Acidolysis (e.g., HF cleavage in Boc/Bzl SPPS)
Solution-Phase Peptide Synthesis Considerations for this compound
While solid-phase peptide synthesis is widely used, solution-phase synthesis remains a valuable strategy, especially for the large-scale production of peptides. researchgate.net The use of this compound in solution-phase synthesis requires careful consideration of its solubility and the compatibility of its protecting groups with the coupling and deprotection steps. researchgate.net
The principles of orthogonality remain critical. The stability of the Mbzl group to the basic conditions used for Fmoc removal allows for a stepwise chain elongation strategy. researchgate.net After the coupling of an amino acid or peptide segment, the Fmoc group of the N-terminal residue is removed, and the next Fmoc-protected amino acid, such as this compound, is coupled. This cycle is repeated to build the peptide chain.
A significant challenge in solution-phase synthesis is the purification of intermediates after each step. researchgate.net The presence of the sulfur-containing cysteine residue can sometimes complicate purification and handling. Furthermore, the final deprotection of the Mbzl group with strong acids like HF requires specialized equipment and handling procedures. Alternative, milder cleavage methods for Mbzl, such as using trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers, can also be employed. rsc.org
Advanced Applications in Peptide and Protein Synthesis
Directed Disulfide Bond Formation in Complex Peptides
Disulfide bridges are critical for the structural integrity and biological function of a vast array of peptides and proteins, including hormones, toxins, and growth factors. springernature.comthermofisher.com The precise and controlled formation of these bonds, especially in peptides containing multiple cysteine residues, is a significant challenge in synthetic peptide chemistry. rsc.orgresearchgate.net The use of orthogonally protected cysteine derivatives, such as Fmoc-D-Cys(Mbzl)-OH, is a cornerstone of strategies designed to achieve regioselective disulfide bond formation. rsc.org
Synthesis of Disulfide-Rich Peptides (DSRs)
Disulfide-rich peptides (DSRs) are a diverse class of natural and engineered peptides characterized by a high density of disulfide bonds, which confer remarkable stability and conformational rigidity. nih.govbiosynth.com This structural feature is vital for their biological activity. biosynth.com The chemical synthesis of DSRs is complicated by the need to ensure the correct pairing of cysteine residues to form the native disulfide framework. rsc.orgnih.gov
The use of this compound, in combination with other cysteine derivatives bearing different, orthogonally removable protecting groups, allows for the stepwise and controlled formation of each disulfide bond. researchgate.netresearchgate.net For instance, a synthetic strategy might employ Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and this compound within the same peptide sequence. The trityl (Trt) group can be removed under mild acidic conditions, the acetamidomethyl (Acm) group is typically cleaved with iodine or silver salts, and the Mbzl group requires strong acid for removal. rsc.orgnih.gov This orthogonality allows for the selective deprotection of specific cysteine pairs and their subsequent oxidation to form a disulfide bond, without affecting the other protected cysteines.
Strategies for Multiple Disulfide Bridges
Synthesizing peptides with two or more disulfide bonds requires a sophisticated approach to manage the protection and deprotection of multiple cysteine residues. researchgate.netlifetein.com The goal is to avoid the formation of a statistical mixture of disulfide isomers, which can be difficult to separate and often results in low yields of the desired product. rsc.org
A key strategy for constructing multiple disulfide bridges is the sequential removal of orthogonal protecting groups followed by controlled oxidation. rsc.orgnih.gov This method relies on the differential lability of the thiol protecting groups. rsc.org For example, in a peptide containing three pairs of cysteine residues protected with Trt, Acm, and Mbzl groups, the first disulfide bond can be formed by selectively removing the Trt groups and oxidizing the resulting free thiols. rsc.orgresearchgate.net After purification, the second disulfide bond is formed by removing the Acm groups and again performing an oxidation step. researchgate.net Finally, the Mbzl groups are cleaved, often concurrently with the final deprotection and cleavage of the peptide from the solid support, and the third disulfide bond is formed. rsc.org
The choice and placement of protecting groups like Mbzl are critical. The Mbzl group's stability to the conditions used to remove many other protecting groups, such as the acid-labile Trt group and the iodine-labile Acm group, makes it an excellent candidate for protecting the final pair of cysteines to be linked. bachem.comnih.gov This stepwise approach ensures the regioselective formation of each disulfide bond in the correct, predetermined pattern. researchgate.netnih.gov
Case Studies in Regioselective Disulfide Formation
The successful synthesis of numerous complex, multi-disulfide-containing peptides has demonstrated the power of orthogonal protection strategies. For example, the synthesis of conotoxins, a class of neurotoxic peptides with multiple disulfide bonds, heavily relies on these methods. nih.gov In the synthesis of α-conotoxin SI, a combination of tert-butyl (tBu) and methylbenzyl (MeBzl) protection was used for a one-pot, two-step formation of its two disulfide bonds. Similarly, the synthesis of endothelin, a potent vasoconstrictor, has been achieved using orthogonal Trt/Acm or MeBzl/Acm protection schemes. rsc.org
These case studies highlight the versatility of using different combinations of protecting groups, including Mbzl, to achieve the desired disulfide connectivity. The choice of protecting groups is often dictated by the specific peptide sequence and the desired order of disulfide bond formation. The robustness of the Mbzl group makes it a reliable choice in these intricate synthetic endeavors. rsc.orgrsc.org
Native Chemical Ligation (NCL) and its Variants
Native Chemical Ligation (NCL) is a powerful and widely used technique for the chemical synthesis of large peptides and proteins. wikipedia.orgeurpepsoc.com It involves the reaction of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a native peptide bond at the ligation site. wikipedia.orgmdpi.com
Role of Cysteine in NCL
The N-terminal cysteine residue is the cornerstone of the NCL reaction. mdpi.comnih.gov The reaction mechanism proceeds through a chemoselective transthioesterification, where the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the other peptide fragment. wikipedia.org This is followed by a rapid, spontaneous intramolecular S-to-N acyl shift, which results in the formation of a stable, native amide bond. wikipedia.orgeurpepsoc.com
The unique reactivity of the cysteine thiol, coupled with its proximity to the terminal amino group, makes this reaction highly specific and efficient, even in the presence of internal, unprotected cysteine residues. mdpi.com While NCL is traditionally dependent on an N-terminal cysteine, variations of the technique have been developed to expand its scope. These include the use of cysteine surrogates—amino acids modified with a thiol group—which can later be desulfurized to the native amino acid, such as alanine (B10760859). mdpi.comresearchgate.net This extends the applicability of NCL to ligation sites other than cysteine.
The use of D-cysteine derivatives like this compound allows for the incorporation of D-cysteine at the N-terminus of a peptide fragment, which can then be used in NCL to create proteins with non-natural stereochemistry at the ligation site. This can be a valuable tool for studying protein structure and function.
Preparation of C-Terminal Thioester Peptide Precursors
A primary challenge in peptide synthesis, particularly when using Nα-9-fluorenylmethoxycarbonyl (Fmoc) chemistry, is the preparation of C-terminal peptide thioesters. nih.gov These thioesters are essential for NCL but are generally unstable under the basic conditions, typically involving piperidine (B6355638), used for removing the Fmoc protecting group. nih.gov This instability necessitates specialized strategies to successfully generate these crucial intermediates.
To circumvent this issue, methods have been developed that are compatible with Fmoc-based solid-phase peptide synthesis (SPPS). One effective approach involves using a linker, such as an aryl hydrazide, that remains stable throughout the Fmoc-SPPS process. osti.gov After the peptide chain has been fully assembled, the linker is activated through mild oxidation, converting the hydrazide into a reactive diazene (B1210634) intermediate. This intermediate can then react with a thiol-containing compound to produce the desired C-terminal thioester peptide in good yield. osti.gov Other strategies employ different "safety-catch" linkers that are activated post-synthesis to form the thioester. issuu.com
In these synthetic schemes, a protected D-cysteine building block like this compound is incorporated into the peptide sequence using standard Fmoc-SPPS protocols. This allows for the precise placement of a D-cysteine residue within one peptide fragment, which can then be ligated to another fragment containing the C-terminal thioester.
Optimization of Ligation Kinetics and Additives
The kinetics of Native Chemical Ligation can be slow, with reactions sometimes taking 24-48 hours to complete. issuu.com To enhance the reaction rate and efficiency, various additives are employed. Thiol additives are commonly used as catalysts; they function through an initial thioester exchange to create a more reactive thioaryl intermediate, which then proceeds with the ligation. nih.govrsc.orgissuu.com
4-mercaptophenylacetic acid (MPAA) is widely regarded as the gold standard catalyst for NCL. issuu.comnih.gov Other effective additives include thiophenol, benzyl (B1604629) mercaptan, and the reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which helps maintain the cysteine's thiol in its reduced, reactive state. acs.orgethz.ch The choice and concentration of these additives are critical for optimizing ligation yields and minimizing side reactions.
The rate of ligation is also influenced by the steric hindrance of the amino acid residues at the ligation junction. Residues with bulky side chains, such as valine, isoleucine, and proline, can significantly slow down the reaction. pnas.org Conversely, using selenocysteine (B57510) in place of cysteine can accelerate the ligation process due to the higher nucleophilicity of selenium. rsc.orgiris-biotech.de These principles of kinetic optimization are directly applicable to reactions involving peptides containing an N-terminal D-cysteine, which would be synthesized using this compound.
| Additive | Function | Typical Application | Reference |
|---|---|---|---|
| 4-mercaptophenylacetic acid (MPAA) | Thiol Catalyst | Accelerates transthioesterification; considered the "gold standard" catalyst. | issuu.comnih.gov |
| Thiophenol/Benzyl Mercaptan | Thiol Catalyst | Early examples of thiol additives that increase ligation rates. | issuu.com |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing Agent | Prevents oxidation of the N-terminal cysteine thiol group. | acs.org |
| Selenocysteine | Reactant Analogue | Used in place of cysteine to accelerate ligation due to higher nucleophilicity. | rsc.org |
Limitations and Advancements in Cysteine-Absent Ligation
The foremost limitation of traditional NCL is its absolute requirement for a cysteine residue at the N-terminus of one of the peptide fragments. nih.govbiomedgrid.com This is a significant constraint, as cysteine is one of the least abundant amino acids in natural proteins. issuu.comucl.ac.uk This limitation has spurred the development of innovative methods to perform ligations at non-cysteine sites.
A major breakthrough is the ligation-desulfurization strategy. biomedgrid.comucl.ac.uk This two-step process involves performing an NCL reaction at a cysteine residue, followed by a desulfurization reaction that converts the cysteine into an alanine residue. nih.govbiomedgrid.com Since alanine is far more common than cysteine, this greatly expands the number of potential ligation sites. nih.gov This method has been further advanced through the use of synthetic amino acids containing thiol groups, which, after ligation and desulfurization, can yield a variety of other amino acids, including phenylalanine, valine, and leucine. biomedgrid.comucl.ac.ukresearchgate.net
Another powerful technique is Auxiliary-Mediated Ligation (AML) . nih.gov In this approach, a removable thiol-containing auxiliary group is attached to the N-terminus of a peptide. This auxiliary mimics the function of the cysteine thiol, facilitating the ligation reaction. nih.govnih.gov After the new peptide bond is formed, the auxiliary is chemically cleaved, leaving a native peptide backbone. biomedgrid.com These advancements have significantly broadened the scope of chemical protein synthesis, allowing for the assembly of proteins that lack cysteine at convenient ligation junctions. ucl.ac.uknih.gov The use of this compound is relevant here, as it allows for the introduction of a D-cysteine which can subsequently be desulfurized to D-alanine, expanding the toolkit for creating stereochemically diverse proteins.
| Strategy | Description | Advantage | Reference |
|---|---|---|---|
| Ligation-Desulfurization | Ligation occurs at a Cys residue, which is then chemically converted to an Ala residue. | Expands ligation sites to the much more common Ala residues. | nih.govbiomedgrid.comucl.ac.uk |
| Thiolated Amino Acid Surrogates | Use of unnatural amino acids with thiol-containing side chains for ligation, followed by desulfurization. | Enables ligation at various sites like Phe, Val, and Leu. | ucl.ac.ukresearchgate.net |
| Auxiliary-Mediated Ligation (AML) | A removable thiol-containing group is attached to the N-terminus to facilitate ligation. | Allows ligation at any N-terminal amino acid, not just Cys. | nih.govnih.gov |
Semisynthesis of Proteins
For proteins that are too large to be created entirely by chemical synthesis (typically over ~15 kDa), a hybrid approach known as protein semisynthesis is employed. pnas.orgethz.ch This powerful strategy combines the strengths of recombinant protein expression and chemical peptide synthesis. A common method is Expressed Protein Ligation (EPL) , which allows a large, recombinantly produced protein fragment to be joined to a smaller, chemically synthesized peptide. pnas.orgrsc.org
In a typical EPL workflow, the recombinant protein is expressed as a fusion with an intein domain, which facilitates the generation of a C-terminal thioester on the protein fragment. pnas.org Separately, a peptide fragment is prepared via chemical synthesis, incorporating any desired modifications, such as unnatural amino acids, isotopic labels, or post-translational modifications. By using this compound in the SPPS process, a D-cysteine can be placed at the N-terminus of this synthetic peptide. The two fragments—the recombinant protein thioester and the synthetic peptide with its N-terminal D-cysteine—are then joined via Native Chemical Ligation. pnas.org This approach enables the site-specific incorporation of unique chemical features into large proteins that would be inaccessible by recombinant methods alone. ucl.ac.uk
Incorporation of D-Amino Acids for Enhanced Stability and Activity
The use of this compound provides a direct pathway to incorporate D-cysteine into peptide sequences, a strategy often employed to enhance the therapeutic potential of peptides. peptide.com Peptides composed of natural L-amino acids are often susceptible to rapid degradation in the body by proteases, limiting their bioavailability and in vivo half-life. peptide.comcsic.es Since proteases are stereospecific for L-amino acids, replacing one or more of these with their D-enantiomers can render the peptide resistant to enzymatic cleavage. mdpi.comresearchgate.net
This increased metabolic stability is a significant advantage in drug development. peptide.comcsic.es For instance, research has shown that replacing L-amino acids with D-amino acids in certain peptides improves their serum half-life. csic.es
Beyond stability, the introduction of a D-amino acid can profoundly impact a peptide's biological activity. pacific.edu The change in stereochemistry at a single position alters the peptide's three-dimensional conformation, which can lead to modified, and sometimes enhanced, binding to its biological target. pacific.edu Studies have demonstrated that strategic D-amino acid substitutions, including the addition of a C-terminal D-cysteine, can significantly boost the bactericidal potency of antimicrobial peptides. frontiersin.org Therefore, this compound serves as a crucial building block for engineering peptides with improved stability and fine-tuned biological function. sigmaaldrich.comresearchgate.net
Mechanistic Studies and Reaction Pathways
Investigation of Cleavage and Deprotection Mechanisms
The S-p-methoxybenzyl (Mbzl) protecting group is characterized by its stability under the basic conditions used for Fmoc group removal, yet its lability under specific acidic or other deprotection conditions. Traditionally, the Mbzl group is cleaved using strong acids such as hydrogen fluoride (B91410) (HF) at low temperatures. google.com However, various reagents and conditions have been investigated to achieve its removal, offering a range of selectivities.
The Mbzl group is generally considered stable to neat trifluoroacetic acid (TFA), the standard reagent for final cleavage in Fmoc-SPPS. google.com However, its cleavage can be facilitated by using a "harder" acid or by increasing the electrophilicity of the benzyl (B1604629) cation scavenger system. For instance, treatment with silver trifluoromethanesulphonate (AgOTf) in TFA effectively cleaves the S-MBzl group. rsc.org Other methods include the use of mercury(II) trifluoroacetate (B77799) rsc.org or a combination of TFA with thioanisole (B89551). rsc.org The cleavage is an acid-catalyzed SN1-type reaction, where the protonated thiol is cleaved to generate a stable p-methoxybenzyl cation, which must be trapped by a scavenger (like thioanisole or silanes) to prevent side reactions, such as re-alkylation of the deprotected cysteine or other nucleophilic residues like tryptophan. sigmaaldrich.com
Unexpectedly, it has been found that the Mbzl group, along with other "acid-stable" groups like acetamidomethyl (Acm) and t-butyl (tBu), can become labile to acids under oxidizing conditions, with reactivity increasing with temperature. google.com
The following table summarizes various deprotection conditions for the S-Mbzl group.
| Reagent Cocktail | Conditions | Remarks | Source(s) |
| Hydrogen Fluoride (HF) | -5°C to 0°C | Traditional, strong acid cleavage. | google.com |
| Silver Trifluoromethanesulphonate (AgOTf) in TFA | Ice-bath, 60 min | Effective for cleaving S-MBzl and S-Acm groups. | rsc.org |
| Mercury(II) Trifluoroacetate in aq. Acetic Acid | 20°C, 3-3.5 h | Cleaves S-MBzl and S-But groups. | rsc.org |
| Mercury(II) Acetate in TFA | 0°C, 10-30 min | Cleaves S-MBzl and S-But groups. | rsc.org |
| TFA-Thioanisole | Not specified | Strong acid cocktail. | rsc.org |
| TFA / Dimethyl Sulfoxide (B87167) (DMSO) | Room temperature | Used for oxidation and deprotection. | google.comresearchgate.net |
Understanding Side Reaction Pathways in Fmoc SPPS with Cysteine
The use of cysteine derivatives in Fmoc solid-phase peptide synthesis (SPPS) is often complicated by the reactivity of the cysteine residue itself, leading to several well-documented side reactions. rsc.org These unwanted pathways can lower yield and purity, necessitating careful selection of protecting groups and reaction conditions.
A significant side reaction, particularly for peptides with a C-terminal cysteine, is the formation of 3-(1-piperidinyl)alanine. iris-biotech.depeptide.com This occurs during the repeated Nα-Fmoc deprotection steps using piperidine (B6355638). The mechanism involves a base-catalyzed β-elimination of the S-protected thiol side chain to generate a highly reactive dehydroalanine (B155165) intermediate. iris-biotech.descite.ai Subsequently, the piperidine present in the reaction mixture acts as a nucleophile and adds to the dehydroalanine via a Michael addition reaction. peptide.comscite.ai This modification results in a peptide adduct with a mass increase of 51 Da, which can be identified by mass spectrometry. peptide.com
The propensity for this side reaction is influenced by the nature of the thiol protecting group. scite.ai Studies have shown that the extent of β-elimination is significant with groups like S-tert-butylthio (StBu) and is also observed with acetamidomethyl (Acm), trityl (Trt), and benzyl (Bn) protecting groups. scite.ai Employing sterically bulky protecting groups, such as trityl, can help to minimize, but not completely prevent, this side reaction. peptide.com
Cysteine residues are particularly susceptible to racemization during peptide synthesis, a problem that is especially acute during the activation step for peptide bond formation, particularly with base-mediated methods. rsc.orgpeptide.comsigmaaldrich.com The loss of stereochemical integrity can occur via two primary mechanisms: direct enolization through the abstraction of the α-proton by a base, or more commonly, through the formation of a 5(4H)-oxazolone intermediate. highfine.commdpi.com
The choice of protecting group on the cysteine side chain has a marked influence on the degree of racemization. nih.gov Base-mediated activation methods using reagents like HBTU/DIPEA are known to increase the risk of racemization, which is further exacerbated by elevated temperatures, such as those used in microwave-assisted synthesis. sigmaaldrich.comnih.gov The use of carbodiimide (B86325) activation with additives like HOBt or Oxyma Pure can suppress this side reaction. peptide.comsigmaaldrich.com Studies comparing different S-protecting groups have shown varying levels of racemization under identical basic coupling conditions. For example, one study found that under conventional SPPS conditions with HCTU/6-Cl-HOBt/DIPEA activation, the level of racemization for a Cys(Trt) derivative was significantly higher than for Cys derivatives with other protecting groups like Dpm or Mob. nih.gov
The following table presents data from a study on cysteine racemization with different protecting groups.
| S-Protecting Group | Racemization (%) (d-Cys/l-Cys peptide) |
| Trityl (Trt) | 8.0 |
| Diphenylmethyl (Dpm) | 1.2 |
| 4-Methoxybenzyl (Mob) | 1.7 |
| Benzyl (Bzl) | 5.3 |
| 4,4'-Dimethoxybenzhydryl (Mbh) | 0.8 |
| 2,4,6-Trimethoxybenzyl (Tmob) | 0.6 |
| Methoxy(phenyl)methyl (Mpm) | 0.4 |
| Data adapted from a study using HCTU/6-Cl-HOBt/DIPEA activation with 1-minute preactivation. nih.gov |
Furthermore, the base used for Fmoc deprotection can also influence racemization. The use of piperazine (B1678402) has been reported to cause less racemization of C-terminal cysteine compared to the more commonly used piperidine. researchgate.net
Formation of Piperidinylalanine Derivatives
Influence of Protecting Group on Peptide Conformation and Reactivity
The steric bulk of a protecting group can directly affect reactivity and side reaction pathways. As mentioned, the bulky trityl group can sterically hinder the base-catalyzed β-elimination that leads to piperidinylalanine formation. peptide.com The choice of protecting group is also fundamental for strategies involving the synthesis of peptides with multiple disulfide bonds. Orthogonal protecting groups, which can be removed selectively under different conditions, are essential for ensuring the correct regioselective formation of disulfide bridges, which in turn dictates the final three-dimensional structure and biological activity of the peptide. rsc.orgiris-biotech.de
Moreover, the physicochemical properties of the protecting group can influence the properties of the protected peptide intermediate. For instance, some protecting groups can affect the solubility of the peptide on the solid support, potentially mitigating or exacerbating aggregation problems during synthesis. sigmaaldrich.com The inherent stability and cleavage chemistry of the protecting group, such as the acid stability of Mbzl in Fmoc chemistry, defines its role and utility, allowing chemists to design complex synthesis strategies for challenging peptide targets. bachem.comiris-biotech.de
Research in Bioconjugation and Biological Applications
Cysteine Bioconjugation Strategies Utilizing Fmoc-D-Cys(Mbzl)-OH
Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology and pharmaceutical sciences. Cysteine is a favored amino acid for such modifications due to the high nucleophilicity of its thiol side chain and its relatively low abundance in proteins, which allows for more specific targeting. rsc.org The incorporation of D-cysteine, as in this compound, can also impart resistance to enzymatic degradation to the resulting peptide.
The ability to modify proteins at specific sites is crucial for understanding their function and for creating novel therapeutic agents. The use of this compound in peptide synthesis allows for the introduction of a cysteine residue at a predetermined position in a peptide chain. Following synthesis and purification, the Mbzl group can be removed to reveal the reactive thiol group. This thiol can then be targeted for conjugation with various molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or other proteins.
A sophisticated strategy for site-selective modification involves the oxidation of the S-protected cysteine to a sulfoxide (B87167), such as Cys(Mbzl)(O). This sulfoxide can then mediate the selective sulfenylation of tryptophan residues under specific acidic conditions, creating a covalent linkage between two peptides or between a peptide and a protein. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net This method has been successfully applied to the modification of proteins like lysozyme (B549824) and even monoclonal antibodies, demonstrating the potential of Mbzl-protected cysteine derivatives in creating complex bioconjugates. chemrxiv.orgchemrxiv.org
| Protecting Group | Cleavage Conditions | Orthogonality and Application Notes |
| Mbzl (p-methoxybenzyl) | Strong acids (e.g., HF, TFA with scavengers) | More stable than Trityl to repeated TFA treatments in Boc-SPPS. Can be used orthogonally with more labile groups. bachem.com |
| Trt (Trityl) | Mild acids (e.g., TFA) | Commonly used in Fmoc-SPPS for routine synthesis. bachem.com |
| Acm (Acetamidomethyl) | Mercury(II) acetate, Iodine | Orthogonal to both Fmoc and Boc strategies. Stable to acidolysis. bachem.comd-nb.info |
| Dpm (Diphenylmethyl) | 95% TFA | More stable than Trt to dilute TFA, allowing for regioselective disulfide bond formation in combination with other groups. |
| Mmt (Monomethoxytrityl) | 1% TFA in DCM | Very acid-labile, allowing for selective deprotection on-resin. |
This table provides a comparative overview of common cysteine protecting groups and their properties relevant to bioconjugation strategies.
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. Cysteine residues are frequently used as conjugation sites for the cytotoxic payload. The synthesis of peptide-based linkers or drug-linker payloads can incorporate this compound.
While direct examples showcasing this compound in marketed ADCs are not prominent, the principles of its use are well-established in the field. For instance, orthogonal protection strategies are key to constructing ADCs with multiple payloads. d-nb.info A peptide linker synthesized with an Mbzl-protected cysteine could be selectively deprotected to attach a specific drug molecule. A recent study demonstrated the Trp-modification of the monoclonal antibody trastuzumab® using a sulfoxide-mediated reaction, highlighting the applicability of such cysteine chemistries in complex antibody modifications. chemrxiv.orgchemrxiv.org This approach allows for the creation of homogeneous ADCs where the drug-to-antibody ratio (DAR) is precisely controlled, a critical factor for their therapeutic efficacy and safety.
Fluorescently labeled peptides are invaluable tools for cell imaging, allowing researchers to visualize cellular processes and track the localization of specific molecules. Peptides synthesized with this compound can be readily labeled with fluorescent probes. After the synthesis of the peptide and removal of the Mbzl protecting group, the exposed cysteine thiol can react with a maleimide-functionalized or iodoacetamide-functionalized fluorescent dye. This creates a stably labeled peptide that can be used in various cell imaging applications, such as fluorescence microscopy and flow cytometry, to study peptide uptake, trafficking, and interaction with cellular targets.
Development of Antibody-Drug Conjugates (ADCs)
Therapeutic and Diagnostic Applications of Cysteine-Containing Peptides
The incorporation of cysteine residues into peptides is a key strategy in the development of new drugs and vaccines. The ability to form disulfide bridges allows for the creation of cyclic peptides with enhanced stability and biological activity.
Cysteine-rich peptides are a significant class of molecules in drug discovery due to their structural diversity and stability. The synthesis of these peptides often relies on the use of orthogonally protected cysteine derivatives to ensure the correct formation of multiple disulfide bonds. The Mbzl group, with its specific cleavage requirements, can be used in combination with other protecting groups like Acm or Trt to direct the regioselective formation of disulfide bridges. rsc.orgbachem.com
This strategy is crucial for synthesizing complex peptide therapeutics that mimic natural proteins or have novel activities. For example, the synthesis of insulin (B600854) and its analogs, which contain multiple disulfide bonds, can be achieved using a one-pot/stepwise disulfide bond formation strategy enabled by S-protected cysteine sulfoxides, including those derived from Cys(Mbzl). researchgate.netresearchgate.net This approach allows for the efficient and controlled synthesis of these vital therapeutic proteins.
| Peptide/Protein Target | Role of Cysteine Chemistry | Research Finding |
| Lysozyme | Site-selective modification | Successful Trp-sulfenylation using a Cys(Mbzl)(O) derivative, demonstrating protein modification. chemrxiv.orgchemrxiv.org |
| Trastuzumab® (Monoclonal Antibody) | Antibody modification for ADCs | Trp-modification achieved via a MgCl2-mediated reaction with a cysteine sulfoxide derivative in an acidic ionic liquid. chemrxiv.orgchemrxiv.org |
| Insulin | Synthesis of multi-disulfide-bridged peptide | One-pot/stepwise disulfide bond formation using acid-activated S-protected cysteine sulfoxides, including Cys(Mbzl)(O). researchgate.netresearchgate.net |
| Myc/Max Peptides | Peptide heterodimerization | A linker with Cys(Acm)(O) and Cys(Mbzl)(O) moieties enabled the heterodimerization of Trp-containing peptides. chemrxiv.orgchemrxiv.org |
This table summarizes key research findings where Mbzl-protected cysteine derivatives or related chemistries have been applied.
Peptide-based vaccines are a promising area of immunology, offering the potential for highly specific and safe vaccines against infectious diseases and cancer. Cysteine-containing peptides can be used as epitopes to elicit an immune response. The inclusion of cysteine can also be used to cyclize the peptide, which can constrain its conformation to better mimic the native structure of the epitope, potentially leading to a more robust immune response. Furthermore, cysteine residues can be used to conjugate peptides to carrier proteins or adjuvants to enhance their immunogenicity. The use of this compound allows for the stable synthesis of these peptide components, which can be deprotected and modified as needed for vaccine formulation.
Cancer Immunotherapy
The field of cancer immunotherapy aims to harness the body's own immune system to fight malignancies. creative-peptides.com Peptide-based cancer vaccines represent a promising strategy within this field, where synthetic peptides corresponding to tumor-associated antigens are introduced to elicit a targeted anti-tumor T-cell response. mit.edu A significant hurdle in the clinical efficacy of these peptide vaccines is their rapid degradation by proteases in the body, which limits their bioavailability and duration of action. mit.edulifetein.com
The incorporation of D-amino acids into peptide sequences is a key strategy to overcome this limitation. americanpeptidesociety.org Peptides composed of D-amino acids are significantly more resistant to enzymatic degradation compared to their natural L-amino acid counterparts. lifetein.com This enhanced stability leads to a longer half-life in biological systems, allowing for a more sustained presentation to the immune system and potentially a more robust and lasting immune response. lifetein.commdpi.com
This compound serves as a critical reagent for synthesizing these stabilized peptide antigens. By using this D-cysteine derivative in solid-phase peptide synthesis (SPPS), researchers can construct antigenic peptides that are less susceptible to proteolytic cleavage. americanpeptidesociety.orgnih.gov The 4-methylbenzyl (Mbzl) group provides stable protection for the cysteine's reactive thiol group throughout the synthesis process and can be removed during the final cleavage from the resin. bachem.com The resulting D-cysteine-containing peptide can then act as a more durable immunogen in a vaccine formulation.
Table 1: Rationale for Using this compound in Peptide-Based Immunotherapy
| Feature | Advantage in Immunotherapy | Scientific Rationale |
| D-Cysteine Stereochemistry | Enhanced Peptide Stability | D-amino acids are not recognized by most endogenous proteases, preventing rapid degradation of the peptide antigen. lifetein.comamericanpeptidesociety.org |
| Increased Bioavailability | Longer Half-Life In Vivo | Resistance to degradation allows the peptide to circulate for longer, increasing the probability of immune cell interaction. lifetein.com |
| Fmoc/Mbzl Protection | Controlled Synthesis | Enables the precise and efficient incorporation of D-Cysteine into a target peptide sequence using established SPPS protocols. bachem.com |
Development of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and receptor specificity. americanpeptidesociety.orgnih.gov The development of peptidomimetics is a cornerstone of modern drug discovery, addressing the inherent weaknesses of natural peptides as therapeutic agents.
A primary strategy in the design of peptidomimetics is the substitution of L-amino acids with their D-enantiomers. americanpeptidesociety.org This modification fundamentally alters the peptide's susceptibility to proteolysis without necessarily disrupting the global conformation required for biological activity. mdpi.comnih.gov this compound is thus a key building block in the synthesis of peptidomimetics. Its incorporation into a peptide sequence yields a mimetic that retains the essential functionality of the cysteine residue while benefiting from the proteolytic resistance conferred by the D-configuration. americanpeptidesociety.orgmdpi.com
The synthesis of such peptidomimetics is systematically carried out using Fmoc-based solid-phase peptide synthesis. nih.gov The choice of the thiol-protecting group is critical, and the 4-methylbenzyl (Mbzl) group is valued for its stability under the conditions of synthesis. bachem.com It ensures that the highly reactive thiol side chain does not interfere with the stepwise elongation of the peptide chain.
Table 2: Properties of Peptidomimetics Synthesized with this compound
| Property | Description | Implication for Drug Development |
| Proteolytic Resistance | The peptide backbone is not easily cleaved by proteases. lifetein.com | Leads to longer plasma half-life and improved pharmacokinetic profiles. jpt.com |
| Structural Mimicry | Can maintain or adapt conformations to bind to biological targets. nih.gov | Allows for the creation of potent and selective agonists or antagonists. |
| Synthetic Accessibility | Incorporated using standard Fmoc-SPPS chemistry. | Facilitates the systematic exploration of structure-activity relationships. nih.gov |
Protein Labeling
The selective labeling of proteins and peptides with probes such as fluorescent dyes, biotin, or other reporter molecules is essential for studying their function, localization, and interactions. Cysteine residues are frequently used for this purpose due to the high nucleophilicity of the thiol side chain, which allows for highly selective chemical modification. rsc.orgresearchgate.net
This compound enables the site-specific introduction of a reactive handle for bioconjugation. A peptide is first synthesized containing a D-cysteine residue at a desired position using this reagent. After the synthesis is complete, the Fmoc and Mbzl protecting groups are removed to yield the final peptide with a free thiol group. bachem.com This thiol group is then available for covalent modification. The D-configuration adds the benefit of stability, ensuring the labeled peptide is not quickly degraded, which is particularly important for in vivo imaging or tracking studies. mdpi.com
The process involves a two-step approach:
Synthesis: The peptide is assembled on a solid support using this compound to place the D-cysteine residue at the intended labeling site.
Conjugation: Following cleavage and deprotection, the purified peptide's free thiol group is reacted with a labeling reagent (e.g., a maleimide-functionalized fluorophore) to form a stable thioether bond.
This strategy has been applied to create stabilized, labeled versions of biologically active peptides. For instance, a similar approach using an orthogonally protected cysteine was employed to synthesize a derivative of iberiotoxin (B31492) for chemical conjugation studies. nih.gov The use of benzyl-type protecting groups for cysteine is well-established in the synthesis of peptides intended for subsequent bioconjugation. chemrxiv.org
Q & A
Q. What is the primary role of Fmoc-D-Cys(Mbzl)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a protected cysteine derivative used to incorporate D-cysteine residues into peptides during SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, allowing stepwise assembly of peptides, while the Mbzl (4-methylbenzyl) group shields the thiol side chain to prevent oxidation or unwanted disulfide bond formation during synthesis. After peptide assembly, the Fmoc group is removed with piperidine, and the Mbzl group is typically cleaved during global deprotection (e.g., using strong acids like TFA) .
Q. How is this compound synthesized and characterized for peptide synthesis?
Synthesis involves two key steps:
- Fmoc Protection : Reaction of D-cysteine with Fmoc-Cl under alkaline conditions to protect the α-amino group.
- Mbzl Protection : Alkylation of the thiol group with 4-methylbenzyl bromide in the presence of a base. Characterization includes HPLC (purity >97%), mass spectrometry (MS) for molecular weight confirmation, and TLC to monitor reaction progress. High purity ensures minimal side reactions during SPPS .
Q. What are the recommended storage and handling protocols for this compound?
Store at 2–8°C in a sealed, dry container to prevent moisture absorption and oxidation. Handle under inert gas (e.g., argon) to minimize thiol oxidation. Use gloves and protective equipment to avoid skin/eye contact, as per SDS guidelines .
Advanced Research Questions
Q. How can orthogonal protection strategies using this compound enable disulfide bond formation in peptides?
Orthogonal protection involves combining Mbzl with other thiol-protecting groups (e.g., Acm or Trt) that require distinct cleavage conditions. For example:
- Mbzl : Removed via strong acid (TFA) during global deprotection.
- Acm : Cleaved selectively with Hg(II) or Ag(I) ions. This allows sequential deprotection and controlled disulfide bond formation in multi-cysteine peptides .
Table 1: Comparison of Thiol-Protecting Groups
| Group | Cleavage Condition | Stability in SPPS | Reference |
|---|---|---|---|
| Mbzl | TFA | High | |
| Trt | TFA | Moderate | |
| Acm | Hg(II)/Ag(I) or I₂ oxidation | Moderate |
Q. What are common side reactions when using this compound, and how are they mitigated?
- Racemization : Occurs during prolonged exposure to basic conditions (e.g., piperidine). Mitigation: Use low temperatures (0–4°C) during Fmoc deprotection and efficient coupling agents like HBTU/HOBt .
- Thiol Oxidation : Prevented by working under inert atmospheres (N₂/Ar) and adding antioxidants (e.g., DTT) to reaction mixtures .
Q. How is the incorporation of this compound into peptides validated analytically?
- HPLC : Monitors coupling efficiency and purity.
- Mass Spectrometry : Confirms molecular weight and disulfide bond formation.
- Amino Acid Analysis (AAA) : Quantifies cysteine incorporation after acid hydrolysis .
Methodological Challenges and Solutions
Q. How can researchers optimize coupling efficiency for this compound in sterically hindered peptide sequences?
Q. What are the implications of D-configuration in this compound for peptide bioactivity?
D-cysteine residues can enhance protease resistance and alter peptide conformation, impacting interactions with chiral targets (e.g., receptors). For example, D-cysteine-containing peptides may exhibit improved pharmacokinetic properties in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
